molecular formula C14H14FN3 B4599198 N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B4599198
M. Wt: 243.28 g/mol
InChI Key: HLGOSFJNAANWBR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H14FN3 and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.11717562 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibition

N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine analogues are significant in inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. These compounds competitively bind at the ATP site of these signal transduction enzymes and are potent inhibitors of the tyrosine phosphorylating action in various cellular contexts (Rewcastle et al., 1998).

Radiosensitizing Effects in Cancer Treatment

Certain derivatives of this compound have been studied for their radiosensitizing effects on human lung cancer cells. These compounds can significantly increase the radiosensitivity of cancer cells, thus potentially enhancing the effectiveness of radiotherapy in treating cancer (Jung et al., 2019).

Antimicrobial and Antifungal Activities

Several derivatives of this compound have shown promising antimicrobial and antifungal activities. For instance, fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have demonstrated inhibition activities against various pathogens, offering potential as novel antimicrobial agents (Ren et al., 2007).

Quantum Chemical Characterization

The compound and its derivatives have been characterized using quantum chemistry methods. This includes exploring the hydrogen bonding sites in the pyrimidine compounds derivatives, providing insights into their molecular properties and potential interactions (Traoré et al., 2017).

Development of Radioligands

The compound's derivatives have been explored in the synthesis of novel radioligands, like 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine. These radioligands are used in positron emission tomography (PET) for imaging studies in various biomedical research applications (Hsin et al., 2000).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives have been a significant area of research. Studies have focused on understanding its chemical properties, which is crucial for its application in various fields of scientific research (Martarello et al., 2001).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c1-9-16-13-4-2-3-12(13)14(17-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGOSFJNAANWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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